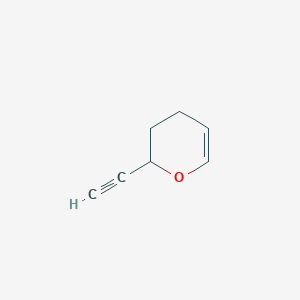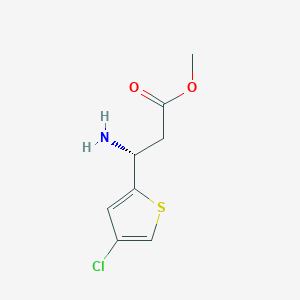
2,2-Dimethyl-3-(3-(methylthio)phenyl)propanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,2-Dimethyl-3-[3-(methylsulfanyl)phenyl]propanoic acid is an organic compound with the molecular formula C12H16O2S It is characterized by the presence of a propanoic acid group attached to a phenyl ring substituted with a methylsulfanyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-dimethyl-3-[3-(methylsulfanyl)phenyl]propanoic acid typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3-(methylsulfanyl)benzaldehyde and isobutyric acid.
Grignard Reaction: The 3-(methylsulfanyl)benzaldehyde undergoes a Grignard reaction with isobutylmagnesium bromide to form the corresponding alcohol.
Oxidation: The alcohol is then oxidized to the corresponding ketone using an oxidizing agent such as pyridinium chlorochromate (PCC).
Aldol Condensation: The ketone undergoes an aldol condensation with acetaldehyde to form the desired product, 2,2-dimethyl-3-[3-(methylsulfanyl)phenyl]propanoic acid.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis process.
化学反応の分析
Types of Reactions
2,2-Dimethyl-3-[3-(methylsulfanyl)phenyl]propanoic acid can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or bromine.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Lithium aluminum hydride (LiAlH4)
Substitution: Nitric acid, bromine
Major Products
Oxidation: Sulfoxide, sulfone
Reduction: Alcohol
Substitution: Nitro or halogenated derivatives
科学的研究の応用
2,2-Dimethyl-3-[3-(methylsulfanyl)phenyl]propanoic acid has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in drug development.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of 2,2-dimethyl-3-[3-(methylsulfanyl)phenyl]propanoic acid involves its interaction with specific molecular targets and pathways. The methylsulfanyl group can undergo oxidation to form reactive intermediates that interact with cellular components. These interactions can lead to various biological effects, such as inhibition of enzyme activity or disruption of cellular processes.
類似化合物との比較
Similar Compounds
2,2-Dimethyl-3-[3-(methylsulfanyl)phenyl]propanoic acid: Unique due to the presence of both a methylsulfanyl group and a propanoic acid group.
2,2-Dimethyl-3-phenylpropanoic acid: Lacks the methylsulfanyl group, resulting in different chemical properties and reactivity.
3-(Methylsulfanyl)benzoic acid: Contains a benzoic acid group instead of a propanoic acid group, leading to different biological activities.
Uniqueness
The presence of both the methylsulfanyl group and the propanoic acid group in 2,2-dimethyl-3-[3-(methylsulfanyl)phenyl]propanoic acid makes it unique compared to similar compounds
特性
分子式 |
C12H16O2S |
|---|---|
分子量 |
224.32 g/mol |
IUPAC名 |
2,2-dimethyl-3-(3-methylsulfanylphenyl)propanoic acid |
InChI |
InChI=1S/C12H16O2S/c1-12(2,11(13)14)8-9-5-4-6-10(7-9)15-3/h4-7H,8H2,1-3H3,(H,13,14) |
InChIキー |
HRUQJWLUBSEBFN-UHFFFAOYSA-N |
正規SMILES |
CC(C)(CC1=CC(=CC=C1)SC)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![6,6-Dioxo-6lambda6-thia-2-azaspiro[3.4]octane-8-carboxylic acid hydrochloride](/img/structure/B13486846.png)
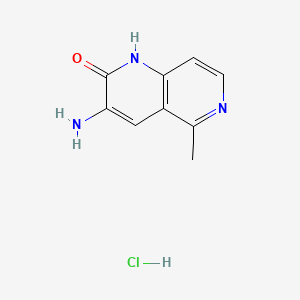
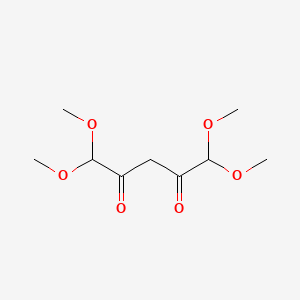
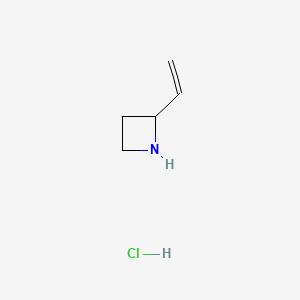

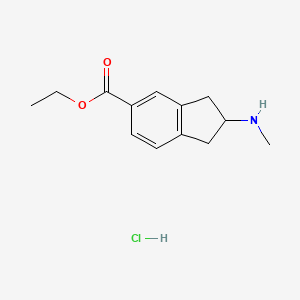
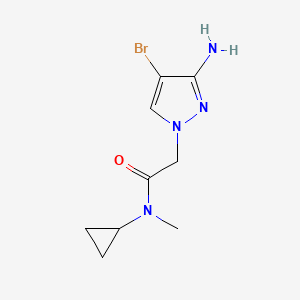
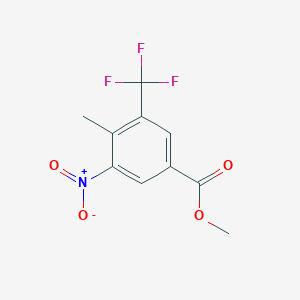

![2-Amino-1-(8-bromo-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)ethan-1-ol](/img/structure/B13486895.png)
![5,5-Dioxo-hexahydro-5lambda6-thieno[3,4-b]furan-3a-carboxylic acid](/img/structure/B13486900.png)
